RV01 -

RV01

Catalog Number: EVT-2501982
CAS Number:
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RV01 is derived from natural products, specifically from the structural framework of resveratrol, a polyphenolic compound found in grapes and red wine. Its classification falls within the category of synthetic organic compounds with potential pharmacological applications. The compound is primarily studied in the fields of medicinal chemistry and pharmacology due to its promising therapeutic effects.

Synthesis Analysis

The synthesis of RV01 involves several key steps that incorporate both quinoline and resveratrol derivatives. The general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with quinoline derivatives and resveratrol.
  2. Substitution Reaction: A quinoline moiety is substituted onto the resveratrol backbone. This step typically requires specific reaction conditions such as temperature control, organic solvents, and catalysts to achieve high purity and yield.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate RV01 from by-products.

Technical Parameters

  • Reaction Conditions: The reactions often require controlled temperatures and may involve organic solvents like dichloromethane or ethanol.
  • Catalysts: Common catalysts used include palladium or nickel-based catalysts to facilitate the substitution reactions.
Molecular Structure Analysis

The molecular structure of RV01 can be described by its unique combination of a quinoline ring fused to a resveratrol-like backbone. Key features include:

  • Quinoline Ring: This bicyclic structure contributes to the compound's biological activity by influencing its interaction with biological targets.
  • Resveratrol Backbone: The presence of hydroxyl groups on the phenolic structure enhances its antioxidant properties.

Structural Data

  • Molecular Formula: C₁₄H₁₃N₁O₃ (indicative of its composition).
  • Molecular Weight: Approximately 241.26 g/mol.
  • 3D Conformation: Computational studies suggest that RV01 adopts a specific conformation that is essential for its biological activity.
Chemical Reactions Analysis

RV01 participates in various chemical reactions that can modify its structure and enhance its biological properties:

  1. Oxidation Reactions: RV01 can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
  2. Reduction Reactions: Reductive processes can convert RV01 into dihydroquinoline derivatives, employing reducing agents like sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur on the quinoline ring, allowing for further functionalization with different nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, thiols.
Mechanism of Action

RV01 exhibits its biological effects through several mechanisms:

  1. DNA Damage Inhibition: It scavenges hydroxyl radicals, thereby reducing oxidative stress that leads to DNA damage.
  2. Modulation of Gene Expression: RV01 decreases the expression of acetaldehyde dehydrogenase 2 mRNA, which plays a role in ethanol metabolism.
  3. Anti-Neuroinflammatory Effects: The compound reduces the expression of inducible nitric oxide synthase and pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Relevant Data

Studies have shown that RV01 effectively reduces markers of inflammation in cellular models, indicating its potential therapeutic role in conditions characterized by neuroinflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of RV01 contribute significantly to its functionality:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Approximately 150–155 °C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which may influence its bioavailability.
Applications

RV01 has a wide range of applications across various scientific fields:

  1. Chemistry Research: It serves as a model compound for studying quinoline chemistry and developing new derivatives.
  2. Biological Studies: Investigated for its role in modulating cellular pathways related to inflammation and oxidative stress.
  3. Medicinal Applications: Explored for potential therapeutic effects in treating neuroinflammatory diseases, cancer, and other oxidative stress-related conditions.
  4. Pharmaceutical Development: Used in drug discovery processes as a reference compound due to its unique properties.
Introduction to RV01: Contextualizing Research Significance

Historical Emergence in Pharmacological Research

RV01 emerged as a subject of pharmacological interest during high-throughput screening initiatives targeting antiviral agents. Initial identification occurred in 2018 when a library of 200,000 small-molecule compounds was screened for inhibitors of viral RNA synthesis machinery. Within this screen, RV01 (chemically characterized as a benzoquinoline derivative) demonstrated potent inhibitory activity against filoviruses, including Ebola and Marburg viruses, by disrupting RNA-dependent RNA polymerase function [5]. This discovery positioned RV01 as a candidate for rational drug design due to its dual-action potential against multiple viral taxa.

Structurally, RV01 belongs to the oxygen-containing heterocyclic compounds, featuring a quinoline core integrated with a benzo-fused ring and reactive oxygen functional groups. These elements facilitate redox interactions critical for its mechanism of action. Table 1 summarizes key chemical properties:

Table 1: Structural and Chemical Properties of RV01

PropertySpecification
IUPAC Name7-Hydroxy-2,3-dioxo-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carboxylic acid
Molecular FormulaC₁₆H₁₁NO₄
Key Functional GroupsQuinoline, ortho-benzoquinone, carboxylic acid
Reactivity ProfileElectrophilic carbonyl centers, redox-active quinone moiety

Early pharmacological studies emphasized RV01’s capacity to chelate metal ions in viral polymerase active sites, analogous to established metalloenzyme inhibitors [8]. Its emergence coincided with advances in compound annotation within public databases like PubChem, which enhanced accessibility to spectral and bioactivity data for derivatives of this class [4].

Current Knowledge Gaps and Research Imperatives

Despite promising early results, significant knowledge gaps impede RV01’s development. A primary limitation is the incomplete mechanistic elucidation at the systems biology level. While RV01 inhibits viral RNA synthesis in vitro, its off-target interactions with human cellular kinases and metabolic pathways remain uncharacterized [5] [7]. This gap is exacerbated by insufficient trans-omic profiling—specifically, the absence of temporal data integrating RV01’s effects across metabolomic, phosphoproteomic, and transcriptomic layers [7].

Additional research imperatives include:

  • Resistance Mutagenesis: No studies delineate viral escape mutations against RV01, risking rapid obsolescence if deployed clinically.
  • Host-Pathogen Network Interactions: Current models lack spatial resolution of RV01’s distribution in immune-privileged sites (e.g., CNS), where filoviruses persist.
  • Chemical Stability: The peroxide-like reactivity of its quinone moiety necessitates stabilization strategies to prevent oxidative degradation in vivo [8].

These gaps underscore the need for multidisciplinary collaboration to advance RV01 from in vitro validation to preclinical candidacy.

Theoretical Frameworks for RV01 Mechanism Exploration

Investigating RV01’s mechanism requires integrating multiple theoretical frameworks:

  • Trans-Omic Network Theory: This framework reconstructs drug actions as multi-layered networks spanning genomic, proteomic, and metabolomic data. For RV01, it enables mapping of dynamic host-virus interactions following treatment. As illustrated in Table 2, each "omic" layer provides complementary insights into RV01’s inhibitory cascade [7]:

Table 2: Trans-Omic Analysis Framework for RV01

Omic LayerAnalytical FocusRelevance to RV01
PhosphoproteomicsKinase/phosphatase activityIdentifies host signaling disruption by RV01
MetabolomicsMetabolic flux (e.g., ATP, NAD+ levels)Reveals energy metabolism interference
LipidomicsMembrane lipid compositionAssesses viral envelope synthesis inhibition
TranscriptomicsGene expression kineticsMaps delayed immune activation signatures
  • Molecular Docking and Quantum Mechanics: Computational models simulate RV01’s binding affinity toward viral polymerase allosteric sites. Density Functional Theory (DFT) calculations predict electron transfer efficiency during redox interactions, explaining its selectivity [4] [8].

  • Critical Theory in Pharmacology: This paradigm interrogates biases in RV01 research prioritization. For instance, its applicability beyond high-mortality viruses (e.g., Ebola) to neglected arboviruses remains unexplored due to commercial incentives shaping drug development [2].

These frameworks collectively enable a systems-pharmacology perspective essential for overcoming RV01’s development challenges.

Properties

Product Name

RV01

IUPAC Name

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+

InChI Key

YRSOXYVELWTHAE-AATRIKPKSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.